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Compound Focus: Miltefosine

CAS No.: 58066-85-6

Cat. No.: S548400

The table below summarizes efficacy data for miltefosine against various Leishmania species from clinical

and in vitro studies.

Leishmania Disease Efficacy / IC50/EC50 Study Type & Key Citation
Species Form Cure Rate (M) Na Findings
L. braziliensis Cutaneous  75.6% - — Randomized controlled [1]
(CL) 76.6% trial in Brazil; superior to
pentavalent antimony
(44.4% cure rate).
L. Cutaneous  Cured — NIH clinical cohort; FDA- [2]
panamensis (CL) (species approved for this
included in species; showed good
cohort) efficacy.
L. guyanensis Cutaneous Cured — NIH clinical cohort; FDA-  [2]
(CL) (species approved for this
included in species; showed good
cohort) efficacy.
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Leishmania
Species

L. aethiopica

L. tropica

L. major

L. mexicana

L. donovani

L. infantum

L.
amazonensis

Disease
Form

Cutaneous
(CL)

Cutaneous
(CL)

Cutaneous
(CL)

Cutaneous
(CL)

Visceral
(VL)

Visceral
(VL)

Cutaneous
(CL)

Efficacy /
Cure Rate

Cured
(species
included in
cohort)

Cured
(species
included in
cohort)

Cured (case
report)

Cured (case
report)

>90% (in
India)

42% (28-
day), 68%
(42-day)

IC50/EC50
(UM) ra

2.63-10.63 uM
(range for
multiple
species)

37.17 pM

2.63-10.63 uM
(range)

5.1 uM (cured),
12.8 uM
(failure)

4- to 8-fold
increase in
resistant lines

Study Type & Key
Findings

NIH clinical cohort; case
series showed cure with
miltefosine treatment.

NIH clinical cohort; in
vitro data shows variable
sensitivity.

NIH clinical cohort; a
single case was cured. In
vitro data suggests lower
sensitivity.

NIH clinical cohort; a
single case was cured.

Clinical data from Indian
subcontinent; high
historical cure rates. In
vitro susceptibility varies.

Phase Il trial in Brazil;
natural resistance
suspected. IC50
correlates with clinical
failure.

In vitro study;
demonstrated capacity to
develop stable laboratory
resistance.

Citation

2]

[2] [3]

[2] [3]

[2]

[4] [3]

[4]

[5]

Na The Half Maximal Inhibitory/Effective Concentration (IC50/EC50) is a measure of a compound's potency.

Lower values indicate greater drug effectiveness. Direct numerical comparisons between studies should be
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made with caution due to differing experimental conditions.

Key Experimental Protocols in Research

To critically assess the data, understanding the underlying methodologies is crucial. Here are common

experimental protocols used in the cited studies.

o Intracellular Amastigote Susceptibility Assays: This is the gold standard for evaluating anti-
leishmanial drug efficacy as it tests the drug against the disease-causing form of the parasite inside its
host cell. Macrophages (e.g., from mouse peritoneum or cell lines like THP-1) are infected with
promastigotes, which transform into amastigotes. The infected macrophages are then exposed to a drug
dilution series. After an incubation period (e.g., 72-96 hours), the percentage of infected macrophages
or the number of amastigotes per macrophage is quantified microscopically or using reporter genes.

Dose-response curves are fitted to calculate EC50 values [4] [6] [3].

¢ In Vivo Animal Models: These studies evaluate drug efficacy in a live host. Common models include:

o Hamster Models (e.g., Syrian golden hamster) for Visceral Leishmaniasis (VL), as the disease
closely mimics human pathology [3].

o Mouse Models (e.g., BALB/c) for Cutaneous Leishmaniasis (CL). Mice are infected with
parasites, typically in the footpad or base of the tail. After lesions develop, mice are treated with
the drug for a set period. Efficacy is measured by monitoring lesion size regression and, more
accurately, by quantifying parasite load in the affected tissue using limiting dilution or
bioluminescent imaging [7].

¢ Clinical Trial Endpoints: In human trials, the primary endpoint for CL is typically definitive cure,
defined as complete re-epithelialization of all lesions at a long-term follow-up (e.g., 6 months after
treatment) without relapse [1]. For VL, cure is often assessed at the end of treatment and confirmed
after a follow-up period (e.g., 6 months) by the absence of clinical signs and symptoms and negative

parasitological confirmation [4].

Mechanisms of Action and Resistance

Miltefosine's anti-leishmanial activity is multifaceted, and understanding this helps explain efficacy

variations and resistance emergence.
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Resistance Mechanisms
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The diagram above illustrates miltefosine's primary mechanisms. The drug is taken up by the parasite via a
specific miltefosine transporter (MT) [5]. Once inside, it integrates into membranes and disrupts lipid
metabolism and membrane integrity, interferes with mitochondrial function, and inhibits key signaling

pathways, ultimately leading to parasite death [6].
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A major mechanism of resistance involves the downregulation of the MT gene, reducing drug uptake. This
resistance can be stable and is reinforced by other adaptive metabolic changes, making it pelygenic [5]. This

explains the natural resistance observed in some L. infantum strains and the potential for treatment failure

[4].

Comparative Analysis with Other Treatments

e Versus Pentavalent Antimonials (e.g., Glucantime): Miltefosine offers a more convenient oral
administration compared to painful parenteral injections. A meta-analysis concluded that miltefosine
seems more effective than glucantime, at least for species other than L. braziliensis [8]. For L.
braziliensis in Brazil, miltefosine showed a significantly higher cure rate (75.6%) than antimony

(44.4%) and led to a faster median healing time (60 days vs. 102 days) [1].

e Versus Investigational Drug OIPC: Oleylphosphocholine (OIPC), a structural analog of miltefosine,
shows promise. In vitro, OIPC exhibits potent activity, potentially exceeding miltefosine against
clinical isolates of L. major and L. tropica [6]. In a mouse model of L. major CL, OIPC demonstrated
excellent efficacy, inducing complete healing and higher parasite clearance than miltefosine [7]. This

suggests a potential for improved future therapeutics.

Key Takeaways for Researchers

e Species-Specific Efficacy is Critical: Miltefosine is not a pan-leishmanial drug. Efficacy varies
significantly, from high cure rates for L. braziliensis and L. donovani in certain regions to notably poor
outcomes for L. infantum in Brazil [2] [4] [1].

¢ Monitor for Resistance: The potential for developing stable, polygenic resistance is a serious
concern. Routine monitoring of MT gene expression in clinical isolates could be a valuable strategy
for surveillance [5].

e Adverse Effects are Common but Manageable: Gastrointestinal side effects (nausea, vomiting) are
very common and can lead to treatment discontinuation. Laboratory abnormalities (elevated
creatinine, aminotransferases) are typically mild and reversible [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Clinical Efficacy and In Vitro Susceptibility Across Species].
Smolecule, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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